3-(4-Methylphenyl)benzonitrile

Catalog No.
S777837
CAS No.
133909-96-3
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylphenyl)benzonitrile

CAS Number

133909-96-3

Product Name

3-(4-Methylphenyl)benzonitrile

IUPAC Name

3-(4-methylphenyl)benzonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3

InChI Key

IDJXCGMHZMGQRV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N

Synonyms

3-(4-Methylphenyl)benzonitrile

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N

3-(4-Methylphenyl)benzonitrile, also known as 4-cyanophenyl-4-methylbenzene, is an aromatic organic compound characterized by the presence of a benzonitrile group attached to a para-methylphenyl group. Its molecular formula is C15H13NC_{15}H_{13}N, and it features a cyanide functional group (-CN) linked to a benzene ring, which is further substituted with a methyl group at the para position. The compound exhibits a unique crystal structure where the phenyl rings are inclined at an angle of approximately 48 degrees, contributing to its layered arrangement in solid form .

  • Potential skin and eye irritant: Aromatic nitriles can cause irritation upon contact with skin or eyes.
  • Suspected respiratory irritant: Inhalation of dust or fumes may irritate the respiratory system.
  • Recommend standard laboratory practices: When handling this compound, it is advisable to wear gloves, safety glasses, and work in a well-ventilated fume hood.
Typical of nitriles and aromatic compounds:

  • Nucleophilic Substitution: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
  • Electrophilic Aromatic Substitution: The methyl group on the aromatic ring can direct electrophiles to ortho and para positions, facilitating further functionalization.
  • Reduction Reactions: The nitrile can be reduced to an amine using reagents such as lithium aluminum hydride or hydrogen in the presence of catalysts.

The biological activity of 3-(4-Methylphenyl)benzonitrile has not been extensively documented, but compounds with similar structures often exhibit pharmacological properties. For instance, benzonitrile derivatives are known for their roles in medicinal chemistry, particularly as potential anti-cancer agents or anti-inflammatory agents due to their ability to interact with specific biological targets .

The synthesis of 3-(4-Methylphenyl)benzonitrile is typically achieved through a reaction between 4-methylacetophenone and 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide. The process involves:

  • Mixing equimolar amounts of 4-methylacetophenone and 4-cyanobenzaldehyde in ethanol.
  • Adding sodium hydroxide and stirring the mixture at controlled temperatures.
  • Isolating the crude product by filtration and purifying through recrystallization .

3-(4-Methylphenyl)benzonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its unique electronic properties, it may be explored for use in non-linear optical materials.
  • Pharmaceuticals: Potentially useful in drug development due to its structural similarity to bioactive compounds.

Several compounds share structural similarities with 3-(4-Methylphenyl)benzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
4-(3-Methylphenyl)benzonitrileC14H11NC_{14}H_{11}NDifferent methyl positioning
4-Hydroxy-3-methoxybenzonitrileC10H9NOC_{10}H_{9}NOContains hydroxyl and methoxy groups
4-Chloro-3-methylbenzonitrileC14H12ClNC_{14}H_{12}ClNChlorine substituent alters reactivity
3-Ethoxy-4-methoxybenzonitrileC15H15NOC_{15}H_{15}NOEthoxy and methoxy groups present

The uniqueness of 3-(4-Methylphenyl)benzonitrile lies in its specific arrangement of substituents, which influences its chemical reactivity and potential biological activity compared to other similar compounds. This distinct structure allows for targeted modifications that can enhance its utility in various applications.

XLogP3

3.6

Wikipedia

3-(4-methylphenyl)benzonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types